3-Methoxycinnamic acid
Overview
Description
3-Methoxycinnamic acid is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . It is also known by other names such as (2E)-3-(3-Methoxyphenyl)acrylic acid .
Synthesis Analysis
3-Methoxycinnamic acid is a key intermediate in the synthesis of phosphatidylcholines containing cinnamic acids . A series of eight novel phosphatidylcholines containing cinnamic or 3-methoxycinnamic acids were synthesized and tested for their antiproliferative activity in an in vitro model against representative six human cancer cell lines .Molecular Structure Analysis
The molecular structure of 3-Methoxycinnamic acid consists of a methoxy group (-OCH3) attached to a phenyl group, which is further attached to an acrylic acid group . The structure can be represented as CH3OC6H4CH=CHCO2H .Chemical Reactions Analysis
3-Methoxycinnamic acid is involved in various chemical reactions. For instance, it has been used in the enzymatic acidolysis of egg-yolk phosphatidylcholine . It has also been used in the formation of protonated and deprotonated molecules in the MALDI process .Physical And Chemical Properties Analysis
3-Methoxycinnamic acid is a white to light brown fine crystalline powder . It has a melting point of 116-119 °C .Scientific Research Applications
Ferulic Acid Production
- Scientific Field: Bioresources and Bioprocessing .
- Application Summary: Ferulic acid (p-hydroxy-3-methoxycinnamic acid, FA) is a natural active substance present in plant cell walls, with antioxidant, anticancer, antithrombotic and other properties; it is widely used in medicine, food, and cosmetics .
- Methods of Application: FA was biosynthesized by metabolically engineered Escherichia coli. The genes tal (encoding tyrosine ammonia-lyase, Rs TAL) from Rhodobacter sphaeroides, sam5 (encoding p- coumarate 3-hydroxylase, Se SAM5) from Saccharothrix espanaensis and comt (encoding Caffeic acid O -methytransferase, Ta CM) from Triticum aestivum were cloned in an operon on the pET plasmid backbone .
- Results: The engineered E. coli strain produced 212 mg/L of FA with 11.8 mg/L caffeic acid residue .
Biological Properties and Health Benefits
- Scientific Field: Food Science .
- Application Summary: Methoxylated derivatives of cinnamic acid play an important role in the formation of the pro-health potential of food products. Numerous reports present them as molecules with strong antimicrobial, antidiabetic, anticancer as well as hepato-, cardio-, and neuroprotective activities .
- Methods of Application: The methods of their chemical and enzymatic lipophilization in the aspect of their use in food and pharmaceutical industries are extensively discussed .
- Results: These studies showed that from among tested phenylpropenoic acids, those with the -OCH 3 group in the para position (such as p-methoxycinnamic acid and isoferulic acid) exhibit hepatoprotective activity comparable to that of sylibine, even when used in several dozen times-lower concentrations .
Catalyst for Benzoxazine Polymerizations
- Scientific Field: Polymer Science .
- Application Summary: Two geometric isomers of cinnamic acid derivatives, the E and Z forms of 3-methoxycinnamic acid (3OMeCA), were studied as catalysts for benzoxazine polymerizations .
- Methods of Application: The E and Z forms of 3-methoxycinnamic acid were used as catalysts for benzoxazine polymerizations .
- Results: It was found that both isomers are good catalysts for polymerization reactions .
Therapeutic and Nutraceutical Applications
- Scientific Field: Pharmacology .
- Application Summary: p-Methoxycinnamic acid (p-MCA) is a phenylpropanoid with a wide spectrum of therapeutic activities and potential applications in the food industry . It exhibits a wide range of biologically useful properties and has been extensively tested for therapeutic and nutraceutical applications .
- Methods of Application: The natural sources of p-MCA, its metabolism, pharmacokinetic properties, and safety of its application are studied . The possibilities of using this dietary bioactive compound as a nutraceutical agent that may be used as a functional food ingredient playing a vital role in the prevention and treatment of many chronic diseases are also discussed .
- Results: The antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities of p-MCA and methods of its lipophilization that have been developed so far to increase its industrial application and bioavailability in the biological systems are presented .
Antioxidant and Therapeutic Effects on Pulmonary Diseases
- Scientific Field: Toxicology .
- Application Summary: Ferulic Acid (FA), a derivative of 3-Methoxycinnamic acid, has been tested for its radical scavenging property and its therapeutic effects on pulmonary diseases .
- Methods of Application: FA induces the translocation of Nrf2 from the cytoplasm to nucleus and promotes the expression of Nrf2 as well as downstream antioxidative proteins such as HO-1, playing a cytoprotective role .
- Results: FA significantly attenuates peroxyl radical-induced cell death and reduces both hydroxyl radical-induced proteins and lipid oxidative damage in hippocampal synaptosomes in vitro .
Inhibition of α-Amylase and α-Glucosidase Activities
- Scientific Field: Food Science .
- Application Summary: Extracts of jatobá-do-cerrado (Hymenaea stignocarpa Mart.) containing 3-Methoxycinnamic acid have been studied for their inhibition of α-amylase and α-glucosidase activities .
- Methods of Application: The extracts were submitted to in vitro digestion .
- Results: The study investigated the effect of jatobá-do-cerrado flour addition on the nutritional quality, glycemic index (GI) and acceptability .
Therapeutic and Nutraceutical Applications
- Scientific Field: Pharmacology .
- Application Summary: p-Methoxycinnamic acid (p-MCA) is a phenylpropanoid with a wide spectrum of therapeutic activities and potential applications in the food industry . It exhibits a wide range of biologically useful properties and has been extensively tested for therapeutic and nutraceutical applications .
- Methods of Application: The natural sources of p-MCA, its metabolism, pharmacokinetic properties, and safety of its application are studied . The possibilities of using this dietary bioactive compound as a nutraceutical agent that may be used as a functional food ingredient playing a vital role in the prevention and treatment of many chronic diseases are also discussed .
- Results: The antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities of p-MCA and methods of its lipophilization that have been developed so far to increase its industrial application and bioavailability in the biological systems are presented .
Antioxidant and Therapeutic Effects on Pulmonary Diseases
- Scientific Field: Toxicology .
- Application Summary: Ferulic Acid (FA), a derivative of 3-Methoxycinnamic acid, has been tested for the radical scavenging property and its therapeutic effects on pulmonary diseases .
- Methods of Application: FA induces the translocation of Nrf2 from the cytoplasm to nucleus and promotes the expression of Nrf2 as well as downstream antioxidative proteins such as HO-1, playing a cytoprotective role .
- Results: FA significantly attenuates peroxyl radical-induced cell death and reduces both hydroxyl radical-induced proteins and lipid oxidative damage in hippocampal synaptosomes in vitro .
Inhibition of α-Amylase and α-Glucosidase Activities
- Scientific Field: Food Science .
- Application Summary: Extracts of jatobá-do-cerrado (Hymenaea stignocarpa Mart.) containing 3-Methoxycinnamic acid have been studied for their inhibition of α-amylase and α-glucosidase activities .
- Methods of Application: The extracts were submitted to in vitro digestion .
- Results: The study investigated the effect of jatobá-do-cerrado flour addition on the nutritional quality, glycemic index (GI) and acceptability .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNXAULYJPXEH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875904 | |
Record name | (E)-3-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycinnamic acid | |
CAS RN |
6099-04-3, 17570-26-2 | |
Record name | trans-3-Methoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic acid, m-methoxy-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6099-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-3-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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